molecular formula C23H16ClN3O2 B444728 (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE

Cat. No.: B444728
M. Wt: 401.8g/mol
InChI Key: FZVFOHMBORPLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety, a chromene core, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and chromene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzyme active sites, potentially inhibiting their activity. The chromene core may interact with cellular pathways, affecting signal transduction and gene expression. The chlorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-N-(2-chlorophenyl)amine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    N-[3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-N-(4-chlorophenyl)amine: The position of the chlorine atom is different, potentially altering its interaction with molecular targets.

Uniqueness

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-METHOXY-2H-CHROMEN-2-IMINE is unique due to the presence of the methoxy group on the chromene core, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a therapeutic agent or a chemical probe.

Properties

Molecular Formula

C23H16ClN3O2

Molecular Weight

401.8g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(2-chlorophenyl)-8-methoxychromen-2-imine

InChI

InChI=1S/C23H16ClN3O2/c1-28-20-12-6-7-14-13-15(22-25-18-10-4-5-11-19(18)26-22)23(29-21(14)20)27-17-9-3-2-8-16(17)24/h2-13H,1H3,(H,25,26)

InChI Key

FZVFOHMBORPLSA-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3Cl)C(=C2)C4=NC5=CC=CC=C5N4

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3Cl)C(=C2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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